molecular formula C14H11N3O4S B567493 6-Methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-74-7

6-Methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Numéro de catalogue: B567493
Numéro CAS: 1227270-74-7
Poids moléculaire: 317.319
Clé InChI: FQMHSTYUOXOKDU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with methyl (position 6), nitro (position 5), and phenylsulfonyl (position 1) groups.

Propriétés

IUPAC Name

1-(benzenesulfonyl)-6-methyl-5-nitropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-10-13(17(18)19)9-11-7-8-16(14(11)15-10)22(20,21)12-5-3-2-4-6-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMHSTYUOXOKDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CN(C2=N1)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Modified Madelung Cyclization

A 2-aminopyridine derivative (e.g., 2-amino-3-methylpyridine) undergoes cyclization with α,β-unsaturated carbonyl compounds (e.g., ethyl acrylate) at 180–200°C under inert conditions. This method yields a 5-membered pyrrole ring fused to the pyridine core. The reaction requires strict anhydrous conditions to prevent hydrolysis of intermediates. Typical yields range from 45–60%, with purification via silica gel chromatography.

Fischer Indole Synthesis Adaptation

Condensation of phenylhydrazine with 3-methylpyridine-4-carbaldehyde in acidic media (HCl/EtOH) generates the pyrrolo[2,3-b]pyridine skeleton. This route offers better regiocontrol for methyl group positioning at the 6-position. The reaction proceeds at 80°C for 12 hours, achieving 55–70% yield after recrystallization from ethanol.

Introduction of the phenylsulfonyl group is critical for stabilizing the pyrrole nitrogen and directing subsequent electrophilic substitutions.

Reagent Selection and Conditions

Treatment of the pyrrolo[2,3-b]pyridine core with phenylsulfonyl chloride (1.2 equivalents) in acetone at 0°C, using potassium carbonate (2.5 equivalents) as a base, affords 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. The reaction completes within 1 hour at 0°C, followed by 24 hours under reflux. Post-reaction workup includes dichloromethane extraction and column chromatography (25% ethyl acetate/hexane), yielding 85–92% pure product.

Table 1: Sulfonylation Optimization

ParameterOptimal ConditionYield (%)
BaseK₂CO₃92
SolventAcetone89
Temperature0°C → Reflux85–92
Equivalents PhSO₂Cl1.290

Nitration at the 5-Position

Regioselective nitration is achieved using fuming nitric acid, exploiting the electron-deficient nature of the sulfonylated pyrrolo[2,3-b]pyridine.

Nitration Protocol

A solution of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in concentrated sulfuric acid is treated dropwise with fuming HNO₃ (1.1 equivalents) at −10°C. The mixture stirs for 3 hours, after which the product precipitates upon ice-water quenching. Filtration and washing with cold methanol yield 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine in 75–82% purity. Recrystallization from methanol improves purity to >98%.

Regioselectivity Considerations

The phenylsulfonyl group directs nitration to the 5-position due to its electron-withdrawing nature, which deactivates the 3- and 7-positions. Computational studies correlate this selectivity with localized LUMO orbitals at the 5-position.

Methyl Group Introduction at the 6-Position

Methyl functionalization is accomplished via nucleophilic substitution or directed ortho-metalation.

Alkylation via Lithium Diisopropylamide (LDA)

Treatment of 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with LDA (2.2 equivalents) in THF at −78°C generates a lithiated intermediate. Quenching with methyl iodide (1.5 equivalents) at −40°C installs the methyl group at the 6-position. The reaction achieves 68–74% yield after purification via HPLC.

Directed Ortho-Metalation Strategy

Using a tert-butoxycarbonyl (Boc)-protected amine at the 4-position, n-BuLi (2.0 equivalents) deprotonates the 6-position at −78°C. Subsequent methylation with trimethyltin chloride affords the 6-methyl derivative in 70–76% yield.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency during nitration and sulfonylation steps. A two-stage flow system (sulfonylation at 50°C, nitration at −5°C) achieves 89% overall yield with a residence time of 15 minutes per stage.

Purification Techniques

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient elution resolves regioisomeric impurities. Industrial-scale recrystallization from methanol/water (9:1) reduces solvent consumption by 40% compared to batch processes.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H-2), 8.35 (d, J = 5.2 Hz, 1H, H-4), 7.85–7.92 (m, 2H, PhSO₂), 7.60–7.68 (m, 3H, PhSO₂), 2.65 (s, 3H, CH₃).

  • IR (KBr): ν 1530 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (SO₂ sym), 1170 cm⁻¹ (SO₂ asym).

  • HRMS : m/z calc. for C₁₅H₁₂N₃O₄S [M+H]⁺ 330.0648, found 330.0651.

Purity Assessment

HPLC analysis (Zorbax SB-C18, 1.0 mL/min, 254 nm) confirms >99% purity with retention time 12.3 minutes .

Analyse Des Réactions Chimiques

6-Methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulphonyl group can be replaced by other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Properties and Structure

6-Methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has the following chemical properties:

  • Molecular Formula : C₁₄H₁₁N₃O₄S
  • Molecular Weight : 317.32 g/mol
  • CAS Number : 1227270-74-7
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the pyrrolo[2,3-b]pyridine framework. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : IC₅₀ values indicating effective inhibition.
  • A549 (lung cancer) : Compounds derived from this structure have been tested for their ability to induce apoptosis in cancer cells.

A notable study demonstrated that specific derivatives exhibited IC₅₀ values as low as 3.79 µM against MCF-7 cells, indicating strong anticancer properties .

Kinase Inhibition

The azaindole framework, closely related to pyrrolo[2,3-b]pyridine, has been extensively studied for its role as a kinase inhibitor. Kinases are critical targets in cancer therapy due to their role in cell signaling pathways. Compounds like this compound may serve as lead compounds for developing new kinase inhibitors .

Synthesis via Cyclization Reactions

The synthesis of this compound has been achieved through innovative cyclization methodologies. For example, visible-light-promoted cyclization reactions have shown promise in forming complex structures efficiently while minimizing byproducts .

Data Tables

Application AreaSpecific FindingsReference
Anticancer ActivityIC₅₀ values for MCF-7: 3.79 µM
Kinase InhibitionPotential as a lead compound for kinase inhibitors
Synthesis MethodologyVisible-light-promoted cyclization techniques

Case Studies

  • Anticancer Studies : A study conducted on various pyrrole derivatives demonstrated that modifications to the pyrrolo[2,3-b]pyridine framework significantly enhanced their cytotoxicity against several cancer cell lines. The study concluded that further exploration of these derivatives could lead to new therapeutic agents .
  • Kinase Inhibition Research : Another research effort focused on developing kinase inhibitors based on azaindole derivatives showed that compounds structurally similar to this compound exhibited promising results in inhibiting specific kinases involved in cancer progression .

Mécanisme D'action

The mechanism of action of 6-Methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an antagonist or agonist for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below highlights structural differences between the target compound and related pyrrolo[2,3-b]pyridine derivatives:

Table 1: Structural Comparison of Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Substituents (Position) Functional Groups
6-Methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Methyl (6), Nitro (5), Phenylsulfonyl (1) Nitro, Sulfonyl, Methyl
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine (from patent) Pyrazolyl (3) Pyrazole
3-(1H-Indol-6-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Indol-6-yl (3), Phenylsulfonyl (1) Indole, Sulfonyl

Key Observations :

  • The phenylsulfonyl group at position 1 is shared with the indolyl derivative , suggesting shared synthetic pathways or solubility profiles.

Key Observations :

  • The indolyl derivative’s 13C NMR spectrum reveals deshielded aromatic carbons (e.g., δ 154.41), consistent with electron-withdrawing sulfonyl groups . Similar shifts may occur in the target compound.
  • The target compound’s synthesis details are unreported, but the indolyl analog’s 72% yield via Scale-up Method A suggests viable routes for sulfonyl-containing pyrrolo[2,3-b]pyridines .

Activité Biologique

6-Methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H11N3O4S
  • Molecular Weight : 301.32 g/mol
  • CAS Number : 121228717

The compound features a pyrrolo[2,3-b]pyridine core with a methyl group at position 6, a nitro group at position 5, and a phenylsulfonyl group attached to the nitrogen atom.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The following mechanisms have been proposed based on recent studies:

  • Inhibition of Enzymatic Activity : The phenylsulfonyl group is known to interact with serine proteases and other enzymes, potentially inhibiting their activity and affecting various biochemical pathways.
  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, leading to altered cellular responses.
  • Receptor Modulation : Compounds with similar structures have shown the ability to modulate fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression and other diseases .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results against breast cancer cells by inducing apoptosis and inhibiting cell migration and invasion .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to significantly reduce the release of pro-inflammatory cytokines from macrophages exposed to lipopolysaccharides .

Antidiabetic Potential

Preliminary investigations suggest that derivatives of pyrrolo[2,3-b]pyridine may enhance insulin sensitivity in adipocytes, indicating potential use in treating diabetes .

Case Studies

Several studies have highlighted the biological efficacy of related compounds within the pyrrolo[2,3-b]pyridine class:

  • Study on FGFR Inhibition : A series of pyrrolo[2,3-b]pyridine derivatives were synthesized and tested for FGFR inhibition. One derivative exhibited IC50 values as low as 7 nM against FGFR1, indicating strong inhibitory potential .
  • Antiviral Activity : Another study explored the antiviral properties of pyrrolo[2,3-b]pyridine derivatives against respiratory syncytial virus (RSV). Compounds demonstrated significant activity against multiple strains of RSV while maintaining low toxicity in VERO cells .

Data Table: Biological Activities Summary

Activity TypeObservationsReference
AnticancerInhibits proliferation and induces apoptosis
Anti-inflammatoryReduces cytokine release from macrophages
AntidiabeticEnhances insulin sensitivity in adipocytes
AntiviralActive against RSV strains

Q & A

Q. What are the critical synthetic routes for preparing 6-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?

The synthesis typically involves:

  • Nitro group introduction : Nitration at the 5-position using concentrated HNO₃ under controlled temperatures (0°C to rt) to avoid over-functionalization .
  • Sulfonylation : Protection of the pyrrolo[2,3-b]pyridine nitrogen with a phenylsulfonyl group via reactions with TsCl and NaH in THF .
  • Methylation : Alkylation at the 6-position using methyl iodide and NaH in THF, with careful pH control to prevent side reactions .
    Key validation methods include ¹H/¹³C NMR for structural confirmation and HPLC for purity assessment (>95%) .

Q. How is the structural identity of this compound verified in synthetic workflows?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) and ¹³C NMR (distinct peaks for sulfonyl and nitro groups) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks matching the calculated mass (e.g., [M+H]⁺ at m/z 371.06) .
  • Infrared Spectroscopy (IR) : Stretching vibrations for NO₂ (~1520 cm⁻¹) and SO₂ (~1350 cm⁻¹) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) are observed for analogs of this compound in kinase inhibition?

Comparative studies of analogs reveal:

  • Nitro group : Essential for hydrogen bonding with kinase hinge regions (e.g., FGFR1’s G485 residue) .
  • Phenylsulfonyl group : Enhances solubility and stabilizes hydrophobic interactions in enzyme pockets .
  • Methyl substitution : Position 6 methyl improves metabolic stability but may reduce affinity if steric clashes occur (e.g., vs. FGFR3) .
    For example, replacing the nitro group with bromine (as in 5-bromo analogs) reduces FGFR1 inhibition by >50% .

Q. How can contradictory data on synthetic yields be resolved?

Discrepancies in yields (e.g., 36–75% for similar intermediates) arise from:

  • Reaction conditions : Temperature fluctuations during nitration (0°C vs. rt) impact nitro group regioselectivity .
  • Purification methods : Silica gel chromatography vs. crystallization affects recovery rates (e.g., 75% yield for crystallized vs. 37% for column-purified products) .
    Recommendation : Optimize stoichiometry (e.g., 1.2 eq. boronic acid in Suzuki couplings) and use Pd(PPh₃)₄ catalyst for cross-coupling efficiency .

Q. What strategies improve the pharmacokinetic profile of this compound?

  • Lead optimization : Introduce polar groups (e.g., –OH or –COOH) at position 3 to enhance solubility without disrupting binding .
  • Prodrug approaches : Mask the nitro group as a bioreducible moiety (e.g., nitroreductase-activated prodrugs) for tumor-selective activation .
  • Metabolic stability : Replace the methyl group with CF₃ to slow CYP450-mediated oxidation .

Q. How do computational models predict its binding mode with biological targets?

Molecular docking (e.g., AutoDock Vina) shows:

  • Phenylsulfonyl group : Occupies a hydrophobic pocket in DYRK1A, forming π-π interactions with F238 .
  • Nitro group : Hydrogen bonds with FGFR1’s G485 backbone NH, critical for hinge region binding .
    Validated via mutagenesis studies (e.g., G485A mutation reduces IC₅₀ by 10-fold) .

Methodological Challenges

Q. What are the limitations in characterizing nitro-substituted pyrrolopyridines?

  • NMR signal broadening : Due to nitro group paramagnetism, requiring high-field instruments (≥500 MHz) for resolution .
  • Photodegradation : Nitro groups are light-sensitive; store compounds in amber vials at –20°C .

Q. How can cross-contamination in Suzuki-Miyaura couplings be mitigated?

  • Boronic acid purification : Pre-stir with activated charcoal to remove homocoupling byproducts .
  • Catalyst screening : Use Pd(OAc)₂/XPhos systems for higher selectivity in aryl-aryl couplings .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.